molecular formula C8H15Br2N B6207932 3-(bromomethyl)-1-cyclopropylpyrrolidine hydrobromide CAS No. 2703781-91-1

3-(bromomethyl)-1-cyclopropylpyrrolidine hydrobromide

Cat. No.: B6207932
CAS No.: 2703781-91-1
M. Wt: 285
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Description

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-cyclopropylpyrrolidine hydrobromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-cyclopropylpyrrolidine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient brominating agents and solvents, as well as continuous flow reactors to ensure better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(bromomethyl)-1-cyclopropylpyrrolidine hydrobromide exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyridine hydrobromide
  • 3-(Bromomethyl)-5-methylpyridine hydrobromide
  • 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Uniqueness

3-(Bromomethyl)-1-cyclopropylpyrrolidine hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

2703781-91-1

Molecular Formula

C8H15Br2N

Molecular Weight

285

Purity

95

Origin of Product

United States

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